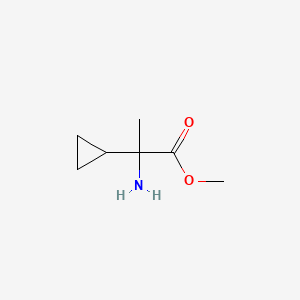
Methyl 2-amino-2-cyclopropylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-2-cyclopropylpropanoate” is a chemical compound with the CAS Number: 91456-37-0 . It has a molecular weight of 143.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2/c1-7(8,5-3-4-5)6(9)10-2/h5H,3-4,8H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
- The cycloaddition of azides to alkynes, a process critical for the synthesis of 1H-[1,2,3]-triazoles, has been applied in peptide backbones or side chains. This method offers a regiospecific route for incorporating diverse functionalities into peptides, showcasing the utility of Methyl 2-amino-2-cyclopropylpropanoate in peptide modification and synthesis (Tornøe, Christensen, & Meldal, 2002).
Photopolymerization
- A novel alkoxyamine derived from this compound, bearing a chromophore group, has been proposed as a photoiniferter. This compound showcases potential in nitroxide-mediated photopolymerization (NMP2), indicating its applicability in developing new materials with controlled polymerization processes (Guillaneuf et al., 2010).
Biochemical Applications
- S-adenosylmethionine (SAM), derived from this compound, plays a pivotal role in various biochemical processes, including as a methyl donor in reactions catalyzed by methyltransferases. SAM's involvement in synthesizing cyclopropyl fatty acids highlights the compound's significance in biochemistry and molecular biology (Fontecave, Atta, & Mulliez, 2004).
Crystal Growth and Material Science
- The growth of Methyl 2-(2,4-dinitrophenyl)aminopropanoate crystals, a process crucial for studying the material's properties and applications in nonlinear optics, has been successfully achieved using the traveling-heater-Bridgman method. This research underscores the compound's utility in developing materials with specific optical properties (Périgaud & Nicolau, 1986).
Synthetic Applications
- The Lewis acid-catalyzed ring-opening of activated cyclopropanes, including Methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, illustrates the compound's versatility in synthetic chemistry. This methodology has been applied in the enantioselective synthesis of significant bioactive compounds, highlighting its utility in creating complex molecular architectures (Lifchits & Charette, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-2-cyclopropylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(8,5-3-4-5)6(9)10-2/h5H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTYVQFTHYBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2999190.png)
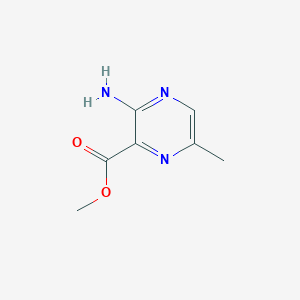
![2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)
![(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2999195.png)
![2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid](/img/structure/B2999197.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2999199.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)
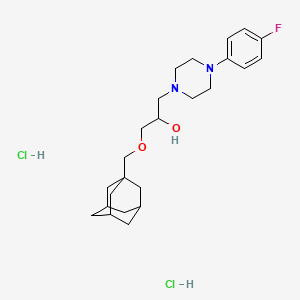
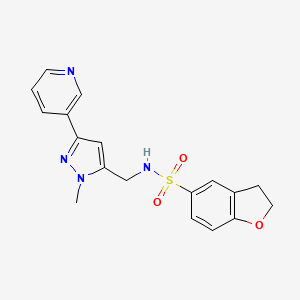
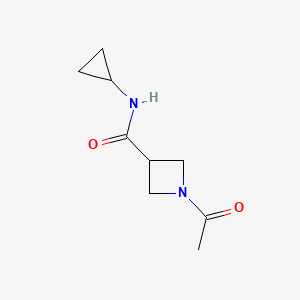
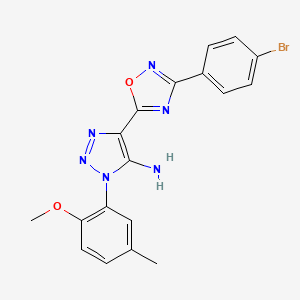

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide](/img/structure/B2999211.png)
